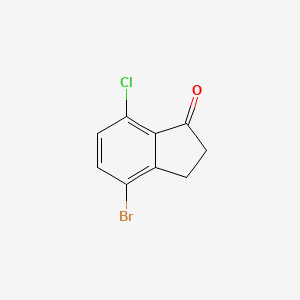

4-Bromo-7-chloro-1-indanone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

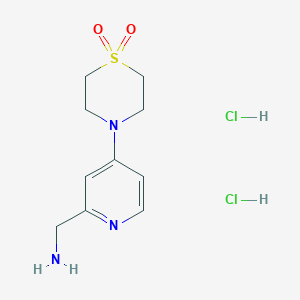

4-Bromo-7-chloro-1-indanone is a chemical compound with the molecular formula C9H6BrClO . It is a derivative of indanone, which is a type of ketone . It is used in various chemical reactions and has potential applications in the field of medicine and agriculture .

Synthesis Analysis

The synthesis of 4-chloro-1-indanone, a related compound, has been investigated in several studies . The process typically involves the bromination of the compound under various conditions, which occurs in the cyclopentanone ring, producing mono- and dibromo derivatives . Cyanation of 2-bromo-4-chloro-1-indanone followed by reduction can yield (4-chloro-2, 3-dihydro-1H-indene-2-yl)methanamine .Molecular Structure Analysis

The molecular structure of 4-Bromo-7-chloro-1-indanone consists of a nine-carbon ring structure with a bromine atom attached at the 4th position and a chlorine atom at the 7th position . The compound also contains a ketone functional group .Chemical Reactions Analysis

4-Bromo-7-chloro-1-indanone can undergo various chemical reactions. For instance, it can be used to prepare N’-indanyl-N-benzopyrazolyl ureas as TRPV1 antagonists for use as analgesics . It can also be used to synthesize 1,4-dihydroindeno [1,2-c]pyrazoles as KDR kinase inhibitors .Physical And Chemical Properties Analysis

4-Bromo-7-chloro-1-indanone appears as a crystalline powder . It has a melting point range of 94°C to 98°C . The average mass of the compound is 245.500 Da, and its monoisotopic mass is 243.929047 Da .Applications De Recherche Scientifique

- 4-Bromo-7-chloro-1-indanone and its derivatives exhibit potent antiviral properties. Researchers have explored their effectiveness against viral infections, making them promising candidates for antiviral drug development .

- Studies have highlighted the anti-inflammatory activity of this compound. It may modulate inflammatory pathways, making it relevant for conditions involving inflammation .

- 4-Bromo-7-chloro-1-indanone derivatives have shown analgesic effects. These compounds could potentially be used to manage pain .

- Researchers have investigated the efficacy of these compounds against malaria parasites. Their antimalarial activity makes them valuable in the fight against this deadly disease .

- 4-Bromo-7-chloro-1-indanone derivatives exhibit antibacterial properties. They may serve as effective agents against bacterial infections .

- Some derivatives of this compound have demonstrated anticancer effects. Researchers are exploring their potential as novel cancer therapeutics .

Antiviral Activity

Anti-Inflammatory Effects

Analgesic Properties

Antimalarial Applications

Antibacterial Potential

Anticancer Activity

In addition to the above applications, 4-Bromo-7-chloro-1-indanone can find use in treating neurodegenerative diseases, acting as insecticides, fungicides, and herbicides . Its versatility underscores its importance in scientific research and drug development.

Mécanisme D'action

While the specific mechanism of action for 4-Bromo-7-chloro-1-indanone is not mentioned in the retrieved papers, related 1-indanone derivatives have been found to exhibit a range of biological activities. They have been used as antiviral, anti-inflammatory, analgesic, antimalarial, antibacterial, and anticancer compounds .

Safety and Hazards

Orientations Futures

The future directions for the use of 4-Bromo-7-chloro-1-indanone could involve further exploration of its potential applications in medicine and agriculture, given the biological activity of related 1-indanone derivatives . More research could also be conducted to optimize its synthesis and understand its mechanism of action .

Propriétés

IUPAC Name |

4-bromo-7-chloro-2,3-dihydroinden-1-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6BrClO/c10-6-2-3-7(11)9-5(6)1-4-8(9)12/h2-3H,1,4H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MILQBZVMFHXNNO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)C2=C(C=CC(=C21)Br)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6BrClO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.50 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Bromo-7-chloro-1-indanone | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[(3,4-dimethylphenyl)sulfonyl]thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5(4H)-one](/img/structure/B2728133.png)

![3-(2,2,2-Trifluoroethyl)-1-(1-{[3-(trifluoromethyl)phenyl]methyl}piperidin-4-yl)imidazolidine-2,4-dione](/img/structure/B2728134.png)

![Methyl 4-[(5-methyl-3-nitro-1H-pyrazol-1-yl)methyl]benzoate](/img/structure/B2728138.png)

![1-[2-(4-Fluoro-3-methylphenyl)morpholin-4-yl]prop-2-en-1-one](/img/structure/B2728144.png)

![2-{[4-(4-bromophenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid](/img/structure/B2728148.png)

![Ethyl 4-cyano-3-methyl-5-[(4-phenylbenzoyl)amino]thiophene-2-carboxylate](/img/structure/B2728153.png)